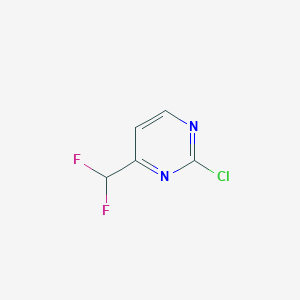

2-Chloro-4-(difluoromethyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(difluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-5-9-2-1-3(10-5)4(7)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTUPWKEZBXDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261629-31-5 | |

| Record name | 2-chloro-4-(difluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyrimidine

Section 1: Introduction & Significance

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical development, forming the core of numerous bioactive compounds.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. The introduction of halogens and fluorinated alkyl groups is a widely employed strategy to modulate properties such as metabolic stability, lipophilicity, and target-binding affinity.[2][3]

2-Chloro-4-(difluoromethyl)pyrimidine is a key heterocyclic building block of significant interest to researchers in drug discovery and materials science. Its structure is distinguished by two key reactive centers:

-

The 2-chloro substituent: This position is highly susceptible to nucleophilic substitution, providing a versatile handle for the introduction of a wide array of functional groups to build molecular complexity.[4] The reactivity of this chlorine atom is central to its utility as a synthetic intermediate.

-

The 4-difluoromethyl group (-CHF₂): This group serves as a lipophilic hydrogen bond donor and can significantly alter the acidity of adjacent protons and the overall electronic profile of the pyrimidine ring. Compared to the more common trifluoromethyl group, the difluoromethyl moiety offers a different steric and electronic signature, which can be advantageous in designing molecules with specific biological targets.[5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust experimental protocols for its characterization, and offers insights into its spectroscopic profile.

Section 2: Core Physicochemical Properties

Precise physicochemical data is fundamental for predicting a compound's behavior in both chemical and biological systems. While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and calculated properties, with data for the closely related trifluoromethyl analog provided for comparative context.

| Property | This compound | 2-Chloro-4-(trifluoromethyl)pyrimidine (for comparison) | Source |

| Molecular Formula | C₅H₃ClF₂N₂ | C₅H₂ClF₃N₂ | Calculated |

| Molecular Weight | 164.54 g/mol | 182.53 g/mol | |

| CAS Number | Data not available in searched sources | 33034-67-2 | |

| Appearance | Expected to be a liquid or low-melting solid | Colorless to light yellow liquid | |

| Boiling Point | Not available | 60 °C @ 10 mmHg | |

| Density | Not available | 1.513 g/mL at 25 °C | |

| Refractive Index (n20/D) | Not available | 1.447 | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Miscible with organic solvents | General Knowledge |

Note: The lack of readily available, experimentally determined data for this compound underscores the need for the robust characterization protocols detailed in Section 4.

Section 3: Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. Below is the anticipated analytical signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural confirmation of organic molecules.

-

¹H NMR: The proton spectrum is expected to be highly characteristic. The proton of the difluoromethyl group (-CH F₂) should appear as a triplet due to coupling with the two equivalent fluorine atoms. The two protons on the pyrimidine ring will appear as doublets, with chemical shifts influenced by the electron-withdrawing nature of the chlorine and difluoromethyl substituents.

-

¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms. The difluoromethyl carbon will exhibit a prominent triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance is expected for the two equivalent fluorine atoms of the -CHF₂ group. This signal will be split into a doublet due to coupling with the single proton of the difluoromethyl group.[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The primary evidence in a mass spectrum is the molecular ion. For this compound (C₅H₃ClF₂N₂), the exact mass can be calculated.

-

Isotopic Pattern: A key confirmatory feature will be the isotopic signature of chlorine. The spectrum will display two peaks for the molecular ion, one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, at two mass units higher (M+2) for the ³⁷Cl isotope. This 3:1 ratio is a definitive marker for the presence of a single chlorine atom.

Section 4: Experimental Methodologies for Characterization

The following protocols are designed as self-validating systems, ensuring that the identity and purity of this compound are rigorously established.

Synthesis and Purification Workflow

A plausible synthetic route often involves the chlorination of a corresponding hydroxypyrimidine precursor.[8][9] The general workflow from synthesis to pure, characterized material is essential for reliable downstream applications.

Caption: Figure 1. General workflow for synthesis and characterization.

Boiling Point Determination (Micro-scale)

Rationale: The boiling point is a key physical constant for a liquid, indicative of its volatility and purity. For small research-scale quantities, a micro boiling point determination is efficient.

Protocol:

-

Sample Preparation: Add 0.1-0.2 mL of the purified liquid into a small-diameter reaction tube (e.g., a 75x10 mm test tube).

-

Capillary Insertion: Take a standard melting point capillary tube and seal the open end using a flame. Place this sealed capillary, open-end down, into the reaction tube containing the sample.

-

Apparatus Setup: Attach the reaction tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).

-

Observation: Heat the bath gradually (2-3 °C per minute). Observe the sealed capillary. A steady stream of bubbles will emerge from the open end as the air inside expands and vapor pressure increases.

-

Recording Temperature: The boiling point is the temperature at which the stream of bubbles just ceases and the liquid begins to be drawn back into the capillary tube upon very slow cooling. This indicates that the external pressure equals the vapor pressure of the liquid.

-

Validation: Repeat the measurement at least twice. Consistent readings validate the result. A broad boiling range would suggest the presence of impurities.

Spectroscopic Analysis Protocol (NMR)

Rationale: To provide unambiguous structural confirmation. The choice of solvent and internal standard is critical for accurate and reproducible data.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range (typically 0-10 ppm).

-

Acquire a ¹⁹F NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

Chromatographic Purity and Mass Verification (GC-MS)

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for assessing the purity of volatile organic compounds and confirming their molecular weight.[10]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

GC: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). Set a temperature program, for example: initial temperature of 60 °C hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

MS: Operate the mass spectrometer in Electron Ionization (EI) mode at a standard energy of 70 eV. Set the mass scan range from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the prepared sample into the GC inlet.

-

Data Analysis:

-

Purity: Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. Purity can be estimated by the area percentage of the main peak.

-

Identity: Analyze the mass spectrum corresponding to the main chromatographic peak. Confirm the presence of the molecular ion and the characteristic ³⁵Cl/³⁷Cl isotopic pattern.[11]

-

Caption: Figure 2. Logic for confirming chlorine presence via MS.

Section 5: Safety and Handling

-

Hazard Classification: Such compounds are typically classified as flammable liquids, harmful if swallowed, and causing skin and serious eye irritation.[14] May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 6: Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical and spectroscopic properties. The reactive 2-chloro position offers a gateway to a diverse range of derivatives, while the 4-difluoromethyl group provides a unique electronic and steric profile crucial for modern drug design. The experimental protocols outlined in this guide provide a robust framework for the synthesis, purification, and rigorous characterization of this compound, ensuring that researchers can proceed with confidence in their downstream applications. The application of orthogonal analytical techniques—NMR for structure, MS for mass and elemental composition, and chromatography for purity—constitutes a self-validating system essential for scientific integrity.

Section 7: References

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved January 19, 2026, from [Link]

-

Google Patents. (2016). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Retrieved January 19, 2026, from

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved January 19, 2026, from [Link]

-

MDPI. (2018). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives. Retrieved January 19, 2026, from [Link]

-

Google Patents. (2023). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Retrieved January 19, 2026, from

-

ResearchGate. (2019). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. WebBook. Retrieved January 19, 2026, from [Link]

-

NIH National Library of Medicine. (2023). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoropyrimidine. Retrieved January 19, 2026, from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 19, 2026, from [Link]

-

Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Retrieved January 19, 2026, from

-

PubChem. (n.d.). 2,4-Difluoropyrimidine. Retrieved January 19, 2026, from [Link]

-

Pharmacy 180. (n.d.). Fluorinated pyrimidines. Retrieved January 19, 2026, from [Link]

-

PubMed. (1993). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Retrieved January 19, 2026, from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. hovione.com [hovione.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,4-Difluoropyrimidine | C4H2F2N2 | CID 137716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-4-(difluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antifungal properties.[1][2][3] The compound 2-Chloro-4-(difluoromethyl)pyrimidine is a synthetic heterocyclic molecule featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a difluoromethyl group at the 4-position. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural features strongly suggest potential interactions with key biological targets, primarily within the realms of oncology and enzymology.

This technical guide provides a comprehensive overview of the hypothesized mechanisms of action for this compound, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related pyrimidine derivatives. We will delve into two primary putative mechanisms: kinase inhibition and disruption of pyrimidine biosynthesis . For each proposed mechanism, we will outline the scientific rationale, present detailed experimental workflows for validation, and discuss the interpretation of potential outcomes.

Part 1: Hypothesized Mechanism 1 - Kinase Inhibition

The pyrimidine core is a well-established "hinge-binding" motif found in a multitude of approved kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-amino pyrimidine structure, in particular, is known to form critical hydrogen bonds with the kinase hinge region, mimicking the adenine base of ATP. While this compound has a chloro-group at the 2-position, this position is amenable to nucleophilic substitution, potentially by a cysteine residue in the kinase active site, leading to covalent inhibition.[6]

Scientific Rationale

The structural similarity of this compound to known pyrimidine-based kinase inhibitors suggests it may function as a competitive inhibitor of ATP binding. The chlorine atom at the 2-position and the difluoromethyl group at the 4-position can significantly influence binding affinity and selectivity for specific kinases. The electron-withdrawing nature of the difluoromethyl group can modulate the electronics of the pyrimidine ring, potentially enhancing interactions with the target kinase.[4]

Experimental Validation Workflow

A systematic approach is required to validate the kinase inhibition hypothesis. The following workflow outlines the key experimental steps:

1. Kinase Panel Screening:

-

Objective: To identify potential kinase targets.

-

Methodology: A broad-spectrum kinase panel assay (e.g., using radiometric, fluorescence, or luminescence-based detection) should be employed to screen this compound against a diverse set of human kinases at a fixed concentration (e.g., 10 µM).

-

Data Interpretation: A significant reduction in kinase activity (typically >50% inhibition) for specific kinases will identify them as primary "hits" for further investigation.

2. IC50 Determination:

-

Objective: To quantify the potency of inhibition for the identified "hit" kinases.

-

Methodology: A dose-response curve is generated by incubating varying concentrations of this compound with the target kinase and measuring the enzymatic activity.

-

Data Presentation: The results should be summarized in a table, as shown below.

| Kinase Target | IC50 (nM) |

| Kinase A | X |

| Kinase B | Y |

| Kinase C | Z |

3. Mechanism of Inhibition Studies:

-

Objective: To determine if the inhibition is competitive with ATP.

-

Methodology: Enzyme kinetics studies are performed by measuring the initial reaction rates at varying concentrations of both the inhibitor and ATP. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot.

-

Data Interpretation: A competitive inhibitor will increase the apparent Km of ATP without affecting the Vmax.

4. Cellular Target Engagement:

-

Objective: To confirm that the compound inhibits the target kinase within a cellular context.

-

Methodology: A Western blot analysis can be used to assess the phosphorylation status of a known downstream substrate of the target kinase in cells treated with this compound.

-

Data Interpretation: A dose-dependent decrease in the phosphorylation of the substrate would indicate cellular target engagement.

Diagram: Proposed Kinase Inhibition Workflow

Caption: Workflow for validating the kinase inhibition hypothesis.

Part 2: Hypothesized Mechanism 2 - Inhibition of Pyrimidine Biosynthesis

Pyrimidine analogs can act as antimetabolites, interfering with the de novo synthesis of pyrimidines, which are essential for the production of DNA, RNA, and other vital biomolecules.[7] A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway.[7][8] Inhibition of DHODH leads to a depletion of the pyrimidine nucleotide pool, which can selectively affect rapidly proliferating cells, such as cancer cells, that have a high demand for nucleotides.[9]

Scientific Rationale

The pyrimidine core of this compound could allow it to act as a substrate mimic or an allosteric inhibitor of an enzyme in the pyrimidine biosynthesis pathway. The electronegative fluorine atoms of the difluoromethyl group may play a role in binding to the enzyme's active site. Given that DHODH inhibitors are an emerging class of anticancer agents, this is a plausible mechanism of action.[7]

Experimental Validation Workflow

The following experimental workflow can be used to investigate the inhibition of the de novo pyrimidine biosynthesis pathway:

1. Cell Proliferation Rescue Assay:

-

Objective: To determine if the cytotoxic effects of the compound can be reversed by supplementing the culture medium with pyrimidines.

-

Methodology: Cancer cell lines are treated with this compound in the presence or absence of exogenous uridine or orotate. Cell viability is then assessed.

-

Data Interpretation: If the addition of uridine or orotate rescues the cells from the compound-induced toxicity, it strongly suggests that the compound targets the de novo pyrimidine synthesis pathway.

2. DHODH Enzyme Inhibition Assay:

-

Objective: To directly measure the inhibitory activity of the compound against DHODH.

-

Methodology: A biochemical assay using purified DHODH enzyme is performed. The conversion of dihydroorotate to orotate is monitored in the presence of varying concentrations of this compound.

-

Data Presentation: The IC50 value for DHODH inhibition should be determined and presented in a table.

| Enzyme Target | IC50 (µM) |

| Dihydroorotate Dehydrogenase (DHODH) | X |

3. Metabolomic Analysis:

-

Objective: To measure the levels of pyrimidine pathway intermediates in cells treated with the compound.

-

Methodology: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of metabolites such as dihydroorotate, orotate, and UMP in cell lysates.

-

Data Interpretation: Inhibition of DHODH would be expected to cause an accumulation of its substrate, dihydroorotate, and a depletion of its product, orotate, and downstream metabolites like UMP.

Diagram: Proposed Pyrimidine Biosynthesis Inhibition Pathway

Caption: Hypothesized inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, the structural alerts within the molecule point towards two highly plausible and interconnected pathways: kinase inhibition and the disruption of pyrimidine biosynthesis. The experimental frameworks provided in this guide offer a robust and logical progression for elucidating the precise molecular interactions and cellular consequences of this compound. For drug development professionals, a thorough understanding of the mechanism of action is paramount for lead optimization, biomarker discovery, and the rational design of combination therapies. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and its derivatives.

References

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]

-

Synthesis and Antitumor Activity Evaluation of 2, 4-Substituted Pyrimidine Derivatives Containing Trifluoromethyl. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. [Link]

-

Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. [Link]

-

An overview on synthesis and biological activity of pyrimidines. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

-

Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]

-

Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia. [Link]

-

Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. [Link]

-

Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]

-

De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer. [Link]

-

Nucleotide inhibition of post-orotate pyrimidine synthesis pathway enzymes of bovine mammary tissue. [Link]

Sources

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjarr.com [wjarr.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of de novo pyrimidine synthesis augments Gemcitabine induced growth inhibition in an immunocompetent model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Chloro-4-(difluoromethyl)pyrimidine: Predictive Analysis and Characterization Protocols

Abstract

2-Chloro-4-(difluoromethyl)pyrimidine is a halogenated heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Its precise structural characterization is paramount for ensuring purity, understanding reactivity, and confirming its identity in complex matrices. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this compound. In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a reliable predictive framework. Detailed experimental protocols are provided to guide researchers in the acquisition and interpretation of actual data.

Introduction: The Structural Imperative

The functional properties of a molecule are intrinsically linked to its structure. For drug development professionals and researchers, unambiguous structural confirmation is a non-negotiable prerequisite for further investigation. Spectroscopic techniques provide a powerful, non-destructive means to elucidate molecular architecture. This compound combines a biologically significant pyrimidine core with two distinct halogen functionalities: a chloro group, a common modulator of electronic properties, and a difluoromethyl group, a bioisostere for hydroxyl or thiol groups that can enhance metabolic stability and binding affinity.

This guide serves as a predictive blueprint for the spectroscopic characterization of this molecule. By dissecting the expected spectral features, we aim to empower researchers to confidently identify and characterize this compound, bridging the gap between synthesis and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Portrait

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR will offer a complete picture of its covalent framework.

Molecular Structure and Numbering

The following diagram illustrates the chemical structure and the standard numbering convention for the pyrimidine ring, which will be used for all spectral assignments.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The spectrum provides a unique fingerprint based on its functional groups.

Predicted Characteristic Absorption Bands

-

Aromatic C-H Stretching: A weak to medium band is expected above 3000 cm⁻¹, typically in the 3050 - 3150 cm⁻¹ region.

-

Pyrimidine Ring Stretching (C=C and C=N): Several medium to strong bands are characteristic of the pyrimidine ring, predicted in the 1400 - 1600 cm⁻¹ region. These are often complex and coupled vibrations.[1]

-

C-F Stretching: The C-F bonds of the difluoromethyl group will produce very strong and characteristic absorption bands. These are predicted to be prominent in the 1050 - 1150 cm⁻¹ region.[2]

-

C-Cl Stretching: The C-Cl stretch is expected to appear as a medium to strong band in the lower frequency "fingerprint" region, predicted at 740 - 790 cm⁻¹ .[2]

Summary of Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3150 | Medium | Aromatic C-H Stretch |

| 1400 - 1600 | Medium-Strong | Pyrimidine Ring (C=C, C=N) Stretches |

| 1050 - 1150 | Strong | C-F Stretch (from -CHF₂) |

| 740 - 790 | Medium-Strong | C-Cl Stretch |

Experimental Protocol: FT-IR Data Acquisition

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

-

Background Scan: Perform a background scan of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Data Collection: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Fragmentation and Identification

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Molecular Ion and Fragmentation Pattern

-

Molecular Ion (M⁺): The nominal mass of C₅H₃ClF₂N₂ is 164 g/mol . The key feature will be the isotopic pattern of chlorine. The M⁺ peak will appear as two signals: one for the ³⁵Cl isotope and a smaller one (M+2) for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[3][4]

-

Major Fragmentation Pathways: Under electron ionization (EI), the molecule is expected to fragment via several predictable pathways. The stability of the pyrimidine ring suggests that initial losses will involve the substituents.

-

Loss of Chlorine: Cleavage of the C-Cl bond is a common pathway for chloro-aromatics, leading to a fragment ion [M-Cl]⁺.[3]

-

Loss of Difluoromethyl Radical: Cleavage of the C-CHF₂ bond would result in the loss of a CHF₂ radical, giving a [M-CHF₂]⁺ fragment.

-

Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring, often by losing a molecule of hydrogen cyanide (HCN), is a characteristic pathway for pyrimidines.[3][5]

-

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) inlet (GC-MS), is ideal for a volatile compound like this.

-

GC Separation:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Method: Inject a dilute solution of the sample. Use a temperature program (e.g., ramp from 50°C to 250°C) to ensure elution and separation from any impurities.

-

-

MS Detection:

-

Ionization Energy: Set to the standard 70 eV.

-

Mass Range: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum for the parent ion cluster (M⁺ and M+2) and compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have constructed a robust framework for the identification and characterization of this molecule. The predicted NMR chemical shifts and coupling constants, key IR absorption bands, and mass spectral fragmentation patterns provide a comprehensive reference for researchers. The included experimental protocols offer a clear and validated methodology for obtaining high-quality data. This document is intended to serve as an essential tool for scientists working with this and related fluorinated pyrimidines, facilitating confident structural verification and accelerating research and development efforts.

References

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Schwalbe, H., et al. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]

-

Okano, T., Takadate, A., & Matsumoto, H. (1968). Infrared Absorption Spectra of Fluoro- and Chloropyrimidine Derivatives. YAKUGAKU ZASSHI, 88(4), 439–444. [Link]

-

Patanen, M., et al. (2020). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]

-

Srivastava, S. L., et al. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 83-90. [Link]

-

Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(10), 1399-1402. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

Sharma, S.N., et al. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Link]

-

ResearchGate. Coupling of Protons with Fluorine Page. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104169. [Link]

-

Williamson, K. L., & Mosher, H. S. (1966). Long-range proton-fluorine coupling in a rigid system. Journal of the American Chemical Society, 88(14), 3323-3329. [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. [Link]

-

PubChem. 4-Chloro-2-(trifluoromethyl)pyrimidine. [Link]

-

Sitek, A., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Journal of Chemical Information and Modeling, 60(6), 3176-3184. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

SpectraBase. 2-CHLORO-4-TRIFLUOROMETHYL-PYRROLO-[2,3-D]-PYRIMIDINE - Optional[13C NMR]. [Link]

-

Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

-

Tirotta, I., et al. (2016). New Frontiers and Developing Applications in 19F NMR. PubMed Central. [Link]

-

Li, Y., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. RSC Medicinal Chemistry. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Jackowski, K., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

ResearchGate. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Iriepa, I., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-Campho[2,3-c]pyrazole. Molecules, 22(11), 1989. [Link]

-

Turner, C. J., & Cheeseman, G. W. H. (1976). 13 C nmr spectra of 2‐substituted pyrimidines. Organic Magnetic Resonance, 8(7), 357-360. [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

-

ResearchGate. (2025). 1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-(difluoromethoxy)pyrimidine (CAS Number 1261598-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-chloro-4-(difluoromethoxy)pyrimidine (CAS No. 1261598-55-3), a halogenated pyrimidine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related pyrimidine analogs and established chemical principles to offer a robust framework for its synthesis, purification, analytical characterization, and potential biological evaluation. The pyrimidine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide aims to equip researchers with the necessary theoretical and practical knowledge to investigate the therapeutic potential of this specific derivative.

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA (thymine, cytosine, and uracil). The inherent versatility of the pyrimidine scaffold allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities. Notably, pyrimidine-based compounds have been successfully developed as anticancer agents, often targeting key enzymes in nucleotide biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase, or acting as inhibitors of protein kinases and topoisomerases. The introduction of halogen and difluoromethoxy substituents, as seen in 2-chloro-4-(difluoromethoxy)pyrimidine, can significantly modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity, making it a compelling candidate for further investigation.

Physicochemical Properties and Structure

A summary of the known and estimated physicochemical properties of 2-chloro-4-(difluoromethoxy)pyrimidine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1261598-55-3 | Internal Database |

| Molecular Formula | C₅H₃ClF₂N₂O | Internal Database |

| Molecular Weight | 180.54 g/mol | Internal Database |

| IUPAC Name | 2-chloro-4-(difluoromethoxy)pyrimidine | Internal Database |

| Canonical SMILES | C1=C(N=C(N=C1Cl)OC(F)F) | Internal Database |

| Appearance | White to off-white solid (Predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) | Inferred |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of 2-chloro-4-(difluoromethoxy)pyrimidine.

Step 1: Selective Hydrolysis of 2,4-Dichloropyrimidine

The first step involves the selective hydrolysis of one of the chlorine atoms of 2,4-dichloropyrimidine to yield 2-chloro-4-hydroxypyrimidine. The chlorine atom at the 4-position is generally more susceptible to nucleophilic substitution than the one at the 2-position.

Experimental Protocol:

-

To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., water or a mixture of water and a water-miscible organic solvent), add one equivalent of a base such as sodium hydroxide (NaOH) at a controlled temperature (e.g., 0-10 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-chloro-4-hydroxypyrimidine.

Step 2: Difluoromethylation of 2-Chloro-4-hydroxypyrimidine

The second step involves the difluoromethylation of the hydroxyl group of 2-chloro-4-hydroxypyrimidine. This can be achieved using a suitable difluoromethylating agent in the presence of a base.

Experimental Protocol:

-

Suspend 2-chloro-4-hydroxypyrimidine in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base (e.g., potassium carbonate or sodium hydride) to the suspension and stir for a short period to form the corresponding alkoxide.

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (freon-22) or bromodifluoromethane, into the reaction mixture. This step should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Heat the reaction mixture and monitor its progress by TLC or HPLC.

-

After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-(difluoromethoxy)pyrimidine.

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase HPLC method is generally suitable for pyrimidine derivatives.

Proposed HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the target compound and for identifying impurities.

Proposed LC-MS Method:

The same chromatographic conditions as HPLC can be used. The mass spectrometer can be operated in both positive and negative electrospray ionization (ESI) modes to detect the protonated molecule [M+H]⁺ and other relevant ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrimidine ring and a triplet for the proton of the difluoromethoxy group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the difluoromethylated carbon appearing as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.

Potential Biological Activity and Mechanism of Action

Given the prevalence of the pyrimidine scaffold in anticancer and antimicrobial drugs, 2-chloro-4-(difluoromethoxy)pyrimidine is a promising candidate for screening in these therapeutic areas.

Anticancer Potential

Many pyrimidine derivatives exert their anticancer effects through various mechanisms:

-

Inhibition of Nucleotide Synthesis: As an analog of natural pyrimidines, the compound could interfere with the de novo synthesis of pyrimidine nucleotides, a pathway often upregulated in cancer cells. A key enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH).

-

Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. The compound could potentially inhibit the activity of protein kinases involved in cancer cell signaling pathways.

-

DNA Intercalation and Topoisomerase Inhibition: Some pyrimidine derivatives can intercalate into DNA or inhibit the function of topoisomerases, leading to DNA damage and apoptosis in cancer cells.

Caption: Hypothetical mechanisms of anticancer action for 2-chloro-4-(difluoromethoxy)pyrimidine.

Antimicrobial Potential

Pyrimidine derivatives have also been explored as antimicrobial agents. The mechanism of action in this context often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase, which is crucial for folic acid synthesis and subsequent DNA replication.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-chloro-4-(difluoromethoxy)pyrimidine is not available, general precautions for handling halogenated aromatic compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

2-Chloro-4-(difluoromethoxy)pyrimidine represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation based on established knowledge of related pyrimidine derivatives. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and therapeutic potential. The methodologies and insights presented herein are intended to facilitate and guide future research efforts in this direction.

References

- A detection method for 2,4-dibromopyrimidine, characterized in that detection method is high performance liquid chromatography, and its chromatographic condition is: 色谱柱为 Nucleosil 5 C18;柱温 为20℃;检测波长为262nm; The chromatographic column is Nucleosil 5 C18; the column temperature is 20°C; the detection wavelength is 262nm; The mobile phase consisted of acetonitrile and water at a volume ratio of 25:75; the flow rate was 1 mL/min, and the injection volume was 5 μL.

- This invention relates to a novel method for the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine useful as intermediate in the manufacture of pharmaceutically active ingredients.

- The conformational properties of enantholactam (1-azacyclooctane-2-one) in solution were studied by 1H and 13C NMR at various temperatures. Only the cis-isomer is present and it occurs in two

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Chloro-4-(difluoromethyl)pyrimidine

Introduction: The Significance of the Difluoromethylpyrimidine Scaffold

The 2-chloro-4-(difluoromethyl)pyrimidine core is a privileged scaffold in modern medicinal chemistry and drug discovery. The incorporation of a difluoromethyl (CHF₂) group into heterocyclic structures can profoundly influence a molecule's physicochemical properties. This group acts as a lipophilic bioisostere of a hydroxyl or thiol group, enhancing metabolic stability, improving cell membrane permeability, and modulating receptor binding affinity. The chlorine atom at the 2-position serves as a versatile synthetic handle, enabling subsequent nucleophilic substitution reactions for the construction of diverse compound libraries. This guide provides a detailed examination of the key starting materials and a robust synthetic pathway for preparing this compound, intended for researchers and professionals in the field of drug development.

Primary Synthetic Strategy: A Two-Stage Approach

The most direct and reliable synthesis of this compound is achieved through a two-stage process. This strategy involves first constructing the core pyrimidine ring with the desired difluoromethyl substituent, followed by a chlorination step to install the reactive chlorine atom.

-

Stage 1: Cyclocondensation. Synthesis of the key intermediate, 4-(difluoromethyl)uracil, via the condensation of a difluoromethylated β-ketoester with urea.

-

Stage 2: Aromatic Chlorination. Conversion of 4-(difluoromethyl)uracil to the final product, this compound, using a standard chlorinating agent.

This approach is predicated on the availability of the crucial β-ketoester precursor, ethyl 4,4-difluoroacetoacetate.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Core Intermediate: 4-(Difluoromethyl)uracil

The cornerstone of this synthesis is the construction of the pyrimidine ring. This is achieved through the well-established reaction between a 1,3-dicarbonyl compound and urea. In this specific case, the required 1,3-dicarbonyl is ethyl 4,4-difluoroacetoacetate.

Starting Materials for Stage 1

A successful synthesis relies on the quality and proper handling of the initial starting materials.

| Starting Material | Formula | Mol. Weight | Key Properties | Supplier Example |

| Ethyl Difluoroacetate | C₄H₆F₂O₂ | 124.09 | Colorless liquid, moisture sensitive | Sigma-Aldrich, Alfa Aesar |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Colorless liquid, flammable | Major chemical suppliers |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder, hygroscopic, reacts violently with water | Sigma-Aldrich, Acros Organics |

| Urea | CH₄N₂O | 60.06 | White crystalline solid, hygroscopic | Major chemical suppliers |

Protocol 1: Synthesis of Ethyl 4,4-Difluoroacetoacetate

The synthesis of this key precursor is achieved via a Claisen condensation reaction.[1] This reaction involves the base-mediated condensation of an ester (ethyl difluoroacetate) with another ester (ethyl acetate).

Causality and Experimental Choices:

-

Base: Sodium ethoxide is used as the base to deprotonate ethyl acetate, forming the nucleophilic enolate. It is crucial to use a non-aqueous base to prevent hydrolysis of the esters.

-

Reaction Control: The reaction is initiated at a low temperature (5-15°C) to control the initial exothermic reaction upon addition of ethyl difluoroacetate, then gently heated to drive the reaction to completion.[1] The removal of the ethanol byproduct can help shift the equilibrium towards the product.

Step-by-Step Methodology:

-

A reaction vessel is charged with ethyl acetate and sodium ethoxide under an inert atmosphere (e.g., nitrogen).

-

The resulting suspension is cooled to approximately 5°C.

-

Ethyl difluoroacetate is added dropwise to the suspension, maintaining the internal temperature between 5°C and 15°C.[1]

-

After the addition is complete, the reaction mixture is heated to 65°C and stirred for 2-3 hours.

-

The mixture is then cooled to room temperature, and the reaction is quenched by careful addition of an aqueous acid (e.g., 10% sulfuric acid or methanesulfonic acid) to neutralize the base and liberate the β-ketoester from its enolate salt.[1]

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude ethyl 4,4-difluoroacetoacetate, which can be purified by vacuum distillation.

Protocol 2: Cyclocondensation with Urea to form 4-(Difluoromethyl)uracil

This reaction builds the heterocyclic core. It is a classic condensation reaction that forms the pyrimidine-2,4-dione (uracil) structure.

Causality and Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by a strong acid (e.g., HCl, H₂SO₄) or base (e.g., sodium ethoxide). In this case, the cyclization is driven under basic conditions using sodium ethoxide in ethanol.

-

Solvent: Anhydrous ethanol is an ideal solvent as it readily dissolves the reactants and the sodium ethoxide base.

Figure 2: Cyclocondensation reaction to form the uracil core.

Step-by-Step Methodology:

-

Sodium metal is carefully dissolved in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Urea is added to the sodium ethoxide solution and stirred until dissolved.

-

Ethyl 4,4-difluoroacetoacetate is added to the mixture.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, causing the product to precipitate.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(difluoromethyl)uracil as a solid.

Part 2: Chlorination to Yield this compound

The final step involves converting the hydroxyl group at the 2-position of the uracil ring (which exists in tautomeric equilibrium with the keto form) into a chlorine atom. This transformation converts the stable uracil intermediate into a reactive building block suitable for further diversification.

Starting Materials for Stage 2

| Starting Material | Formula | Mol. Weight | Key Properties | Supplier Example |

| 4-(Difluoromethyl)uracil | C₅H₄F₂N₂O₂ | 162.09 | White to off-white solid | Synthesized in Part 1 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Colorless to yellow fuming liquid, corrosive, reacts violently with water | Sigma-Aldrich, Acros Organics |

| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | Yellowish to brownish oily liquid, toxic | Sigma-Aldrich |

Protocol 3: Chlorination of 4-(Difluoromethyl)uracil

This is a standard procedure for converting 2-hydroxypyrimidines into 2-chloropyrimidines.

Causality and Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for this transformation. It serves as both the solvent and the chlorinating agent.

-

Acid Scavenger (Optional): A tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can be added to neutralize the HCl gas produced during the reaction, which can sometimes improve yields and prevent side reactions.

-

Temperature Control: The reaction requires heating to proceed at a reasonable rate. Refluxing in POCl₃ (boiling point ~106 °C) is a common condition.

Step-by-Step Methodology:

-

In a fume hood, 4-(difluoromethyl)uracil is carefully added to an excess of phosphorus oxychloride.

-

(Optional) N,N-Dimethylaniline is added dropwise to the mixture.

-

The reaction mixture is heated to reflux (approximately 105-110°C) and stirred for 3-5 hours until the reaction is complete (monitored by TLC or LC-MS).

-

The mixture is cooled to room temperature, and the excess POCl₃ is carefully removed by vacuum distillation.

-

The remaining residue is cooled in an ice bath and very cautiously quenched by slowly pouring it onto crushed ice. (Caution: This is a highly exothermic and hazardous step).

-

The aqueous mixture is neutralized with a solid base (e.g., sodium bicarbonate or potassium carbonate) until it is slightly alkaline.

-

The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound is a strategic process that hinges on the successful execution of two key stages: the construction of the difluoromethyl-substituted uracil ring and its subsequent chlorination. The primary route, which proceeds through the Claisen condensation of ethyl difluoroacetate and ethyl acetate to form a β-ketoester, followed by cyclocondensation with urea, represents a logical and scalable pathway. The selection of high-purity, anhydrous starting materials is critical for the success of the initial condensation steps, while careful handling of the corrosive and reactive phosphorus oxychloride is paramount in the final chlorination stage. This guide provides the fundamental protocols and chemical reasoning necessary for researchers to confidently approach the synthesis of this valuable chemical building block.

References

-

Reefschläger, J., Pein, C. D., & Cech, D. (1988). Synthesis and biological activities of 4-O-(difluoromethyl)-5-substituted-uracil nucleoside analogues. Journal of Medicinal Chemistry, 31(2), 393–397. [Link]

-

Xiao-pen, T. (2012). Synthesis of Ethyl 4,4-Difluoroacetoacetate. Chemical Reagents. [Link]

- Zhang, J. (2011).

-

Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(38), 689-693. (Provides background on the general reaction type for uracil synthesis). [Link]

- Desirant, Y. (1930). Process for preparing alkyl difluoroacetoacetates. Bulletin de la Societe Chimique de Belgique, 39, as cited in WO 2009/106619 A1.

-

Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. (Illustrates modern methods in pyrimidine synthesis). [Link]

Sources

reactivity of the chlorine atom in 2-Chloro-4-(difluoromethyl)pyrimidine

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-4-(difluoromethyl)pyrimidine

Executive Summary

This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. Its value stems from the strategic placement of a highly reactive chlorine atom on an electron-deficient pyrimidine core, which is further activated by a potent electron-withdrawing difluoromethyl group. This guide offers a comprehensive analysis of the factors governing the reactivity of the C2-chlorine atom. It delves into the mechanistic underpinnings of its most common and synthetically useful transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile intermediate.

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents like Imatinib and antihyperlipidemic drugs such as Rosuvastatin.[1][2] The ability to functionalize this heterocycle with precision is paramount for the development of new chemical entities. This compound (CAS No. 1261629-31-5) has emerged as a particularly valuable intermediate due to its unique electronic properties.[3] The chlorine atom at the C2 position serves as a versatile handle, allowing for its displacement by a wide range of nucleophiles and its participation in transition metal-catalyzed bond formations. This guide aims to provide a detailed exploration of the chemical behavior of this C-Cl bond, grounded in established reactivity principles and supported by practical experimental methodologies.

Factors Governing the Reactivity of the C2-Chlorine

The is not an isolated feature but rather the result of a confluence of electronic effects exerted by the pyrimidine ring and the difluoromethyl substituent.

The Electron-Deficient Pyrimidine Core

The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, is inherently electron-deficient. This property makes the carbon atoms of the ring electrophilic and highly susceptible to nucleophilic attack. For halopyrimidines, this electronic-withdrawing nature activates the halogen atoms for displacement. The general order of reactivity for halogens on an unsubstituted pyrimidine ring in SNAr reactions is C4(6) > C2 >> C5.[4] This preferential reactivity at the C4/C6 positions is attributed to the ability of the adjacent ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate more effectively.[5][6]

The Influence of the C4-Difluoromethyl Group

The difluoromethyl (-CHF₂) group is a powerful electron-withdrawing group, primarily through a strong inductive effect (-I). Its presence at the C4 position profoundly depletes the electron density of the entire pyrimidine ring. This has two major consequences:

-

Enhanced Electrophilicity: The electrophilic character of all ring carbons is increased, making the entire system more susceptible to nucleophilic attack compared to an unsubstituted chloropyrimidine.

-

Activation of the C2-Position: The strong pull of electrons by the C4-CHF₂ group significantly enhances the electrophilicity of the C2 carbon, making the C2-chlorine an excellent leaving group for both SNAr and cross-coupling reactions. While C4 is typically more reactive, the presence of a powerful activating group at this position makes the adjacent C2 position exceptionally reactive as well.[7]

This combination of an intrinsically electron-poor ring and a potent activating substituent makes the C2-chlorine of this compound a highly reliable reaction site for synthetic diversification.

Key Transformations of the C2-Chlorine Atom

The activated C2-chlorine atom readily participates in two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electrophilic carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores aromaticity.[6][8]

Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles:

-

N-Nucleophiles (Amines): Reactions with primary and secondary amines are common for synthesizing 2-aminopyrimidine derivatives, which are prevalent in kinase inhibitors.[9] These reactions typically require a base (e.g., K₂CO₃, DIPEA) to neutralize the HCl generated.

-

O-Nucleophiles (Alcohols/Phenols): Alkoxides and phenoxides react to form 2-alkoxy or 2-aryloxypyrimidines. The reaction is often carried out using a strong base like NaH or K₂CO₃ to deprotonate the alcohol/phenol.

-

S-Nucleophiles (Thiols): Thiols readily displace the chloride to form 2-thioether pyrimidines, usually in the presence of a base to form the more nucleophilic thiolate.

Representative SNAr Protocol: Synthesis of a 2-Aminopyrimidine Derivative

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

-

Solvent: Add a suitable polar aprotic solvent such as DMF, NMP, or Dioxane.

-

Rationale: These solvents effectively dissolve the reactants and intermediates and can tolerate moderate to high temperatures.

-

-

Reagents: Add the desired primary or secondary amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Rationale: The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete reaction.

-

-

Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex.

-

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized C-C and C-N bond formation. The electron-deficient nature of the pyrimidine ring makes 2-chloropyrimidines highly reactive substrates for these transformations.[4]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base.[10] For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Protocol

-

Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.5-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[2][11]

-

Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common, effective catalyst for this transformation. The base is required for the transmetalation step.

-

-

Solvent & Degassing: Add a mixture of a solvent and water (e.g., Dioxane/H₂O, DME/H₂O). Degas the mixture thoroughly by bubbling with Argon or Nitrogen for 15-20 minutes.

-

Rationale: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the reaction mixture. Using microwave irradiation (e.g., 100-140 °C for 15-30 minutes) can dramatically reduce reaction times compared to conventional heating.[11][12]

-

Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described in the SNAr protocol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[13] It is often complementary to SNAr, providing a powerful method for C-N bond formation, especially with less nucleophilic amines or when SNAr conditions fail.[14][15]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Representative Buchwald-Hartwig Amination Protocol

-

Setup: In a glovebox or under a strictly inert atmosphere, combine a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a specialized phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LHMDS).[4][13][16]

-

Rationale: Bulky, electron-rich phosphine ligands are essential to facilitate the crucial reductive elimination step. The choice of base is critical and substrate-dependent.

-

-

Reagents: Add the solvent (typically anhydrous Toluene or Dioxane), followed by this compound (1.0 eq.) and the amine (1.1-1.3 eq.).

-

Reaction: Seal the vessel and heat to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup and Purification: After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and perform a standard aqueous workup and purification by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the functionalization of the C2-chlorine atom.

| Reaction Type | Nucleophile / Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| SNAr | Morpholine | - | - | K₂CO₃ | DMF | 100 | High | General |

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ (0.5%) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | >90 | [11] |

| Suzuki | Heteroarylboronic Acid | Pd(dppf)Cl₂ (5%) | - | Na₂CO₃ | DME/H₂O | 80 | 70-95 | General |

| Buchwald | Aniline | Pd₂(dba)₃ (2%) | XPhos | NaOt-Bu | Toluene | 100 | 85-98 | General |

| Buchwald | Secondary Amine | Pd(OAc)₂ (2%) | BINAP | Cs₂CO₃ | Dioxane | 110 | 80-95 | [14] |

Conclusion

The chlorine atom at the C2 position of this compound is a highly activated and synthetically versatile functional group. Its reactivity is governed by the synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C4-difluoromethyl substituent. This activation facilitates efficient displacement via both Nucleophilic Aromatic Substitution and a range of Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig protocols. A thorough understanding of these reaction mechanisms and the practical considerations outlined in this guide enables chemists to leverage this building block for the efficient and predictable synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

-

Krascsenits, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]

-

Gervais, V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Chemical Biology. Available at: [Link]

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]

-

Emmitte, K. A., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Krascsenits, Z., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.

-

Wang, Z., & Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-